Dup-105

Description

Historical Context of Oxazolidinone Antibacterial Discovery

The journey of oxazolidinones as antibacterial agents began with initial discoveries by E.I. du Pont de Nemours & Company.

In 1978, E.I. du Pont de Nemours & Company (DuPont) first identified certain oxazolidinone compounds possessing antibacterial activities researchgate.netbasicmedicalkey.comnih.govbris.ac.ukharvard.edu. Initially, these compounds showed activity against plant pathogens, with limited efficacy against human pathogens nih.gov. However, by 1984, further research revealed their potential for treating bacterial infections in mammals, leading to a patent for this application bris.ac.ukharvard.edu. DuPont formally announced their discovery of oxazolidinone-based molecules with potent activity against Gram-positive bacteria, including those resistant to penicillins, through a series of articles between 1987 and the early 1990s basicmedicalkey.com.

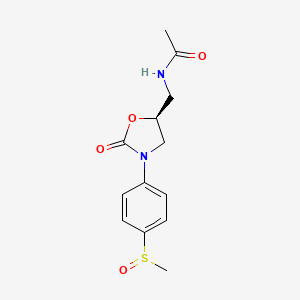

DuP 105, along with DuP 721, emerged as key lead compounds from DuPont's structure-activity relationship (SAR) research asm.org. These compounds were formally presented at the 1987 Interscience Conference on Antimicrobial Agents and Chemotherapy rsc.org. DuP 105, chemically known as (S)-[(3-(4-(methylsulfinyl)phenyl)-2-oxo-5-oxazolidinyl)methyl]-acetamide, and DuP 721, were recognized as the first true lead compounds in the oxazolidinone family asm.orgbris.ac.uk.

Both DuP 105 and DuP 721 demonstrated potent in vitro and in vivo activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE) asm.orgbasicmedicalkey.comcolab.ws. Their efficacy was comparable to that of vancomycin (B549263) against various strains basicmedicalkey.comcolab.ws. A notable characteristic of these early oxazolidinones was their unique mechanism of action, inhibiting the initiation of bacterial protein synthesis, a mechanism distinct from other commercially available antimicrobial agents asm.orgresearchgate.net. Furthermore, in vitro studies indicated that the development of bacterial resistance to these oxazolidinones was difficult to achieve through conventional laboratory methods, suggesting their potential to overcome existing resistance mechanisms asm.orgresearchgate.net.

The minimum inhibitory concentrations (MICs) for DuP 105 and DuP 721 against key bacterial strains are summarized below:

Table 1: Minimum Inhibitory Concentrations (MIC90) of DuP 105 and DuP 721

| Compound | Staphylococcus aureus (MIC90, µg/mL) | Group D Streptococci (MIC90, µg/mL) | Bacteroides fragilis (MIC90, µg/mL) |

| DuP 105 | 4 - 16 colab.ws | 16 colab.ws | 16 colab.ws |

| DuP 721 | 1 - 4 colab.ws | 4 colab.ws | 4 colab.ws |

Note: DuP 721 was generally found to be more active than DuP 105 against S. aureus researchgate.net.

Developmental Trajectory of Oxazolidinone Antibacterials: From DuP 105 to Clinically Approved Agents

Despite the promising in vitro and in vivo activities of DuP 105 and DuP 721, DuPont ultimately discontinued (B1498344) its oxazolidinone development program asm.orgbasicmedicalkey.comnih.govharvard.edu. This decision was primarily driven by the discovery of serious toxicity concerns, specifically lethal bone marrow toxicity, identified during preclinical in vivo trials in rats researchgate.netbasicmedicalkey.comnih.govharvard.eduantibioticdb.com. Robert Taber, a former Director of Pharmaceutical Research at DuPont, noted that while many active compounds were found, none met their safety criteria due to profound weight loss in rodents from repeat dosing, attributed to liver toxicity harvard.edu.

Recognizing the significant potential of this novel class of synthetic antibacterial agents, Pharmacia & Upjohn (now part of Pfizer Inc.) initiated their own extensive oxazolidinone synthetic research program asm.orgbasicmedicalkey.comnih.gov. Their efforts led to the synthesis of new compounds, notably U-100592 (later known as eperezolid) and U-100766 (later known as linezolid) asm.orgresearchgate.net.

Linezolid (B1675486) emerged as the first oxazolidinone antibiotic to achieve clinical approval. It was discovered in 1996 by Pharmacia & Upjohn and received approval from the U.S. Food and Drug Administration (FDA) in 2000 rsc.orgbris.ac.ukharvard.edu. Linezolid's success marked a significant milestone, as it was the first new class of antibiotic to be developed and successfully implemented in the clinic in over four decades bris.ac.uk. Other oxazolidinone derivatives, such as eperezolid, posizolid, radezolid, and tedizolid, have also been investigated, with some reaching clinical testing or gaining approval for specific indications iiab.menih.govwikipedia.orgwikipedia.orgnih.govwikipedia.orggoogle.com. The progression from early leads like DuP 105 to clinically viable drugs like linezolid highlights the iterative and challenging nature of pharmaceutical development, where initial discoveries, even with inherent limitations, can lay the groundwork for future therapeutic breakthroughs.

Structure

3D Structure

Properties

IUPAC Name |

N-[[(5S)-3-(4-methylsulfinylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4S/c1-9(16)14-7-11-8-15(13(17)19-11)10-3-5-12(6-4-10)20(2)18/h3-6,11H,7-8H2,1-2H3,(H,14,16)/t11-,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTTWOVTZKVWTO-ZOZMEPSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80914313 | |

| Record name | N-({3-[4-(Methanesulfinyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96800-41-8 | |

| Record name | 4-Methylsulfinylphenyloxooxazolidinylmethylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096800418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-({3-[4-(Methanesulfinyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DUP-105 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYQQGUHGVT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preclinical Pharmacodynamic Characterization of Dup 105

In Vitro Antimicrobial Spectrum and Potency

DuP 105 exhibits in vitro activity against a broad spectrum of Gram-positive bacteria and certain anaerobic bacteria. nih.govnih.gov

DuP 105 demonstrates inhibitory activity against various Gram-positive pathogens. guidetopharmacology.orgnih.govguidetopharmacology.orgguidetomalariapharmacology.org

DuP 105 shows activity against Staphylococcus aureus and Staphylococcus epidermidis isolates, including methicillin-resistant strains. nih.govnih.govnih.govasm.orgresearchgate.netoup.com Ninety percent of Staphylococcus aureus and Staphylococcus epidermidis isolates were inhibited by 4 µg/ml of DuP 105. nih.govasm.orgasm.org The MIC90 (minimum inhibitory concentration for 90% of isolates) against staphylococcal isolates for DuP 105 ranged from 4 to 16 µg/ml. nih.govmedchemexpress.com Notably, DuP 105 exhibited comparable activity against methicillin-susceptible and methicillin-resistant staphylococcal strains, indicating no cross-resistance with beta-lactam antibiotics. nih.govoup.comnih.gov

Table 1: MIC90 of DuP 105 against Staphylococcus Species| Bacterial Species | MIC90 (µg/ml) |

| Staphylococcus aureus | 4 nih.govasm.orgasm.org |

| Staphylococcus epidermidis | 4 nih.govasm.orgasm.org |

| Staphylococcal isolates (general) | 4-16 nih.govmedchemexpress.com |

DuP 105 demonstrates activity against Streptococcus species. nih.gov While DuP 721 generally showed stronger activity, DuP 105 also inhibited hemolytic Streptococcus groups A, B, C, F, and G, and viridans group streptococci. nih.govasm.orgasm.org The MIC90 against group D streptococci was 16 µg/ml for DuP 105. nih.gov DuP 105 was also active against penicillin-resistant Streptococcus pneumoniae and Streptococcus faecium strains, with an MIC90 of 4.0 mg/l for 90% of these strains. oup.comnih.gov

Table 2: MIC90 of DuP 105 against Streptococcus Species| Bacterial Species | MIC90 (µg/ml) |

| Hemolytic Streptococcus groups A, B, C, F, G | ≤ 1-2 (DuP 721), DuP 105 was less active nih.govasm.orgasm.org |

| Viridans group streptococci | 2 (DuP 721), DuP 105 was less active nih.govasm.orgasm.org |

| Group D streptococci | 16 nih.gov |

| Streptococcus faecalis | 2-4 (DuP 721), DuP 105 was approximately four-fold less active oup.comnih.gov |

| Penicillin-resistant Streptococcus pneumoniae | 4 oup.comnih.gov |

| Streptococcus faecium | 4 oup.comnih.gov |

DuP 105 shows activity against Enterococcus species. oup.comnih.govnih.gov The MICs for 90% of Enterococcus faecalis isolates were 16 µg/ml for DuP 105. asm.org DuP 105 was approximately four-fold less active than DuP 721 against Streptococcus faecalis and Streptococcus faecium. oup.comnih.gov

Table 3: MIC90 of DuP 105 against Enterococcus Species| Bacterial Species | MIC90 (µg/ml) |

| Enterococcus faecalis | 16 asm.org |

| Enterococcus faecium | 4 (DuP 721), DuP 105 was approximately four-fold less active oup.comnih.gov |

DuP 105 also exhibits activity against anaerobic bacteria, including Bacteroides fragilis. nih.govnih.govnih.govasm.orgoup.com The MIC90 for Bacteroides fragilis isolates was 16 µg/ml for DuP 105. nih.gov Other anaerobic cocci and Clostridium species, including Clostridium difficile, were also inhibited by DuP 105. nih.govasm.orgasm.org However, DuP 105 did not inhibit members of the family Enterobacteriaceae or Pseudomonas aeruginosa. nih.govasm.orgasm.org

Table 4: MIC90 of DuP 105 against Anaerobic Bacteria| Bacterial Species | MIC90 (µg/ml) |

| Bacteroides fragilis | 16 nih.gov |

| Anaerobic cocci | Inhibited nih.govasm.orgasm.org |

| Clostridium spp. | Inhibited nih.govasm.orgasm.org |

Studies have indicated that DuP 105 primarily exhibits a bacteriostatic action. oup.comnih.govnih.govresearchgate.netoup.comoup.com Both DuP 105 and DuP 721 were found to have bacteriostatic activity in broth against susceptible organisms. oup.comnih.gov Time-kill studies further demonstrated a bacteriostatic effect against staphylococci and enterococci, but a bactericidal effect against streptococci was observed with related oxazolidinones. researchgate.netresearchgate.net

Resistance Development Profile of DuP 105

Frequency of Spontaneous Resistance Mutation In Vitro

Studies on DuP 105 and DuP 721 indicated a low frequency of spontaneous resistance mutation in vitro. No primary resistance was detected, and the incidence of resistant variants among 105 tested strains was reported to be less than 1 per 108 bacteria scispace.com. Furthermore, the in vitro development of bacterial resistance to either DuP 721 or DuP 105 could not be readily demonstrated. While stable resistance to low multiples of the MIC of either drug was difficult to produce, it was observed only in methicillin-resistant Staphylococcus aureus strains.

Assessment of Cross-Resistance with Established Antimicrobial Drug Classes

A significant characteristic of DuP 105 and other oxazolidinones is their distinct mechanism of action, which contributes to a lack of cross-resistance with existing antimicrobial agents dntb.gov.ua. Comparative studies showed no cross-resistance between DuP 105 and other established antibacterial agents such as cefazolin, cephalexin, ciprofloxacin, clindamycin, oxacillin, penicillin, and vancomycin (B549263) dntb.gov.ua. Specifically, enterococcal strains resistant to vancomycin (VanA, VanB, and VanC resistance phenotypes) and pneumococcal strains resistant to penicillin did not exhibit cross-resistance to the oxazolidinones DuP 105 and DuP 721. This suggests that DuP 105 represents a new series of antibacterial agents chemically unrelated to other currently available antimicrobial drugs dntb.gov.ua.

Mechanisms of Acquired Resistance to DuP 105 in Laboratory Strains

While specific detailed mechanisms of acquired resistance for DuP 105 in laboratory strains are not extensively documented, the general understanding of resistance within the oxazolidinone class, to which DuP 105 belongs, provides insight. Acquired bacterial resistance often arises from genomic DNA mutations or the acquisition of exogenous DNA. For oxazolidinones, including later-generation compounds like linezolid (B1675486), acquired resistance has been linked to mutations in the 23S ribosomal RNA (rRNA). Given that DuP 105 inhibits ribosomal protein synthesis, it is plausible that similar modifications to the drug target, such as point mutations in the genes encoding the ribosomal binding site, could lead to acquired resistance in laboratory settings. Such target modifications can reduce the affinity of the antibiotic for its binding site, thereby decreasing its inhibitory effect.

Preclinical Efficacy Studies of Dup 105

In Vivo Efficacy in Experimental Animal Models of Bacterial Infection

DuP 105 has demonstrated protective efficacy in murine models of bacterial infections, exhibiting activity against both staphylococcal and streptococcal pathogens. When administered via either oral or parenteral routes, DuP 105 showed protective effects in mice, with 50% effective doses (ED50) ranging from 9 to 23 mg/kg medchemexpress.com.

Protective Efficacy in Murine Models of Staphylococcal Infections

In murine models, DuP 105 has exhibited protective efficacy against staphylococcal infections. In vitro studies indicated that DuP 105 possesses inhibitory activities against various staphylococcal isolates. For Staphylococcus aureus, including methicillin-resistant strains, the minimum inhibitory concentration for 90% of isolates (MIC90) was reported at 4.0 µg/ml asm.org. Against Staphylococcus epidermidis, DuP 105 demonstrated strong activity, with an MIC of 4.0 mg/l for 90% of the tested strains nih.gov. The MICs for 50% of 216 tested Gram-positive isolates ranged from 4.0 to 16 µg/mL medchemexpress.comnih.gov.

Table 1: In Vitro Activity of DuP 105 Against Key Staphylococcal Species

| Bacterial Species | MIC90/MIC50 (µg/ml or mg/l) | Reference |

| Staphylococcus aureus | 4.0 (MIC90) | asm.org |

| MRSA (Staphylococcus aureus) | 4.0 (MIC90) | asm.org |

| Staphylococcus epidermidis | 4.0 (MIC90) | nih.gov |

| Gram-positive isolates (overall) | 4.0 - 16.0 (MIC50) | medchemexpress.comnih.gov |

Protective Efficacy in Murine Models of Streptococcal Infections

DuP 105 has also shown protective efficacy in murine models of streptococcal infections medchemexpress.com. Against various hemolytic streptococci, including groups A, B, C, F, and G, DuP 105 inhibited 90% of strains at a concentration of 4 µg/ml asm.org. For Streptococcus faecalis, the MIC90 for DuP 105 was 16.0 mg/l, while for Streptococcus faecium, penicillin-resistant Streptococcus pneumoniae, and viridans streptococcus, the MIC90 was 4.0 mg/l nih.gov.

Table 2: In Vitro Activity of DuP 105 Against Key Streptococcal Species

| Bacterial Species | MIC90 (mg/l or µg/ml) | Reference |

| Hemolytic streptococci (Groups A, B, C, F, G) | 4.0 | asm.org |

| Streptococcus faecalis | 16.0 | nih.gov |

| Streptococcus faecium | 4.0 | nih.gov |

| Penicillin-resistant Streptococcus pneumoniae | 4.0 | nih.gov |

| Viridans streptococcus | 4.0 | nih.gov |

Comparative In Vivo Efficacy with Other Antimicrobial Therapies

Comparative studies have evaluated the efficacy of DuP 105 against other established and investigational antimicrobial agents. DuP 105, along with DuP 721 (another oxazolidinone), was compared against a panel of Gram-positive cocci, including cefazolin, cephalexin, ciprofloxacin, clindamycin, oxacillin, penicillin, and vancomycin (B549263) nih.gov.

A notable finding from these comparisons is that DuP 721 consistently demonstrated greater in vitro activity than DuP 105, often being approximately four-fold more active nih.govasm.orgoup.com. Both DuP 105 and DuP 721 exhibited predominantly bacteriostatic action nih.govnih.govoup.com.

In a comparative study against methicillin (B1676495) and gentamicin-resistant Staphylococcus aureus (MGRSA) strains, DuP 105's geometric mean MIC was 6.8 mg/l. This placed it as less active compared to other agents tested, including paldimycin (B20097) (0.4 mg/l), ramoplanin (B549286) (0.75 mg/l), teicoplanin (1.0 mg/l), DuP 721 (2.0 mg/l), and vancomycin (2.0 mg/l) oup.com. This indicates that, in terms of MIC, most other tested antimicrobial agents showed quantitatively superior or similar activity to vancomycin against MGRSA, with DuP 105 being an exception oup.com.

Table 3: Comparative In Vitro Activity Against MGRSA (Geometric Mean MICs)

| Antimicrobial Agent | Geometric Mean MIC (mg/l) | Reference |

| Paldimycin | 0.4 | oup.com |

| Ramoplanin | 0.75 | oup.com |

| Teicoplanin | 1.0 | oup.com |

| DuP 721 | 2.0 | oup.com |

| Vancomycin | 2.0 | oup.com |

| DuP 105 | 6.8 | oup.com |

Chemical Synthesis Pathways and Methodologies for Dup 105 and Oxazolidinone Analogs

General Synthetic Strategies for the Oxazolidinone Heterocyclic Ring System

The 2-oxazolidinone (B127357) ring system, a crucial scaffold in many pharmaceutical compounds, can be synthesized through several methodologies. Historically, methods involving highly toxic phosgene (B1210022) were employed, but significant efforts have focused on developing more environmentally benign alternatives. ionike.com

Key general synthetic strategies include:

Carbonylation of β-aminoalcohols: This can be achieved through oxidative carbonylation with carbon monoxide and oxygen, or by reaction with dialkyl carbonates. ionike.com While oxidative carbonylation is efficient, it poses safety and environmental concerns due to the use of poisonous CO. ionike.com

Cycloaddition Reactions:

The cycloaddition of carbon dioxide with β-aminoalcohols or aziridines offers a greener route, though some methods may require stoichiometric dehydrating reagents, high pressure, or elevated temperatures. ionike.com

The [3+2] coupling reaction of isocyanates and epoxides, often catalyzed by tetraarylphosphonium salts, provides a range of oxazolidinones, including enantioenriched N-aryl-substituted derivatives. organic-chemistry.orgnih.gov

Palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with carbon dioxide can yield 5-vinyloxazolidinones with high regio- and stereoselectivity. organic-chemistry.org

Silver-catalyzed carbon dioxide incorporation into propargylic amines under mild conditions also provides oxazolidinone derivatives in excellent yields. organic-chemistry.org

Reaction of Epoxy Compounds and Carbamates: This route involves the reaction between an epoxy compound and a carbamate (B1207046), followed by an intramolecular cyclization to form the 2-oxazolidinone ring. ionike.com

N-Arylation: Palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides can be used to introduce aryl substituents at the nitrogen atom of the oxazolidinone ring. organic-chemistry.org

One-Pot Syntheses: One-pot reactions, such as the reaction of chlorosulfonyl isocyanate (CSI) with epoxides, can yield oxazolidinones. nih.govbeilstein-journals.org

Introduction of Specific Aromatic and Aliphatic Substituents (e.g., Methylsulfinylphenyl and Acetamide (B32628) Moieties)

DuP 105 features a 4-methylsulfinylphenyl group at the N3 position and an acetamidomethyl moiety at the C5 position of the oxazolidinone ring. medchemexpress.comguidetopharmacology.orgbiosynth.comnih.gov The introduction of these specific substituents typically involves multi-step synthetic sequences.

Methylsulfinylphenyl Moiety: The methylsulfinyl group is commonly introduced by the oxidation of a methylthio precursor. For instance, 5-hydroxymethyl-3-(4-methylsulfinylphenyl)-2-oxazolidinone can be synthesized by oxidizing 5-hydroxymethyl-3-(4-methylthiophenyl)-2-oxazolidinone using m-chloroperoxybenzoic acid (m-CPBA). google.com This suggests that the initial oxazolidinone ring system is constructed with a methylthiophenyl group, which is then selectively oxidized to the sulfinyl group.

Acetamide Moiety: The acetamidomethyl group at the C5 position is often derived from a hydroxymethyl precursor. A common pathway involves transforming 5-hydroxymethyl-oxazolidinones into the corresponding 5-(S)-acetamidomethyl-oxazolidinones. This transformation can be achieved by treating the hydroxymethyl derivative with methanesulfonyl chloride or tosyl chloride, followed by a sequence involving the addition of sodium azide, reduction (e.g., with trimethylphosphite or platinum dioxide/hydrogen), and subsequent acylation with acetic anhydride (B1165640) or acetyl chloride. google.com An alternative one-step synthesis for racemic 5-acetamidomethyl-oxazolidinones involves the condensation of a carbamate with racemic glycidyl (B131873) acetamide in the presence of a base, typically at elevated temperatures (e.g., 90-110°C). google.com

Stereoselective Synthesis Approaches for Oxazolidinone Derivatives

The biological activity of many oxazolidinone compounds, including DuP 105, is highly dependent on their stereochemistry. DuP 105 itself is synthesized as a racemic mixture of two diastereoisomers, necessitating separation for lot-to-lot consistency and to obtain the desired (5S) enantiomer. nih.gov

Key approaches to achieving stereoselectivity in oxazolidinone synthesis include:

Chiral Starting Materials: Utilizing enantiomerically pure starting materials is a common strategy. For example, a novel asymmetric synthesis of (5S)-(acetamidomethyl)-2-oxazolidinones involves the reaction of N-lithioarylcarbamates with (R)-glycidyl butyrate. This reaction proceeds with high efficiency and yields the intermediate (R)-5-(hydroxymethyl)-2-oxazolidinones with excellent enantiomeric purity, which can then be further manipulated to introduce the acetamidomethyl group. acs.org Similarly, enantiomerically pure R-diol can be converted into the corresponding 5-(R)-hydroxymethyl-oxazolidinone. google.com

Chiral Auxiliaries and Catalysis:

Oxazolidinones themselves can serve as versatile chiral auxiliaries in asymmetric synthesis, facilitating diastereoselective reactions such as Michael additions and Diels-Alder reactions. nih.govsigmaaldrich.com

Palladium(II)/bis-sulfoxide catalyst systems have been developed for the stereoselective synthesis of trans-oxazolidinones from homoallylic N-Boc amines via C-H oxidation. thieme-connect.com

Organocatalytic cascade reactions, such as those involving stable sulfur ylides and nitro-olefins catalyzed by thiourea (B124793) and N,N-dimethylaminopyridine (DMAP), have been shown to produce oxazolidinones with high diastereoselectivity and enantioselectivity. acs.org

Stereoselective Ring-Closing Reactions: Stereoselective methods for forming the oxazolidinone ring from precursors with defined stereochemistry are also employed. An example is the stereoselective synthesis of trans-2-hydroxymethyl-N-alkyl-1,3-oxazolidin-2-ones from novel trans-2-hydroxymethylaziridines through a sequence of reduction, ring opening, and cyclization. researchgate.net

Resolution of Racemic Mixtures: When initial synthesis yields a racemic mixture, as is the case for DuP 105, chromatographic methods are critical for obtaining the desired enantiomer. Supercritical fluid chromatography (SFC) using chiral stationary phases, such as a Chiralcel OD column, has been successfully employed for the separation and quantitation of the diastereoisomers of DuP 105. nih.gov

These diverse synthetic strategies highlight the chemical versatility required to access the complex structures of oxazolidinone compounds like DuP 105, ensuring the precise control over their molecular architecture and stereochemistry essential for their biological activity.

Preclinical Safety and Toxicology of Dup 105

Identification of Dose-Limiting Toxicities in Animal Models

The primary dose-limiting toxicity identified for DuP 105, along with its related compound DuP 721, in animal models was lethal bone marrow toxicity . nih.govacs.org This severe adverse effect was a direct cause for the termination of their development. nih.govacs.orgpsu.edubasicmedicalkey.com Preclinical studies, often conducted in rodents like rats and mice, aim to characterize the toxicological profile, identify target organs, and establish dose-response relationships to determine a No-Observed Adverse Effect Level (NOAEL). fao.orgnih.govfda.gov The acute toxicity observed for DuP 105 in rats was a significant "red flag" during its preclinical development. unimib.it

Specific Findings on Myelosuppression and Bone Marrow Toxicity in Rodents

Studies on DuP 105 and DuP 721, conducted by DuPont, revealed that these oxazolidinone compounds caused bone marrow toxicity in rats. nih.gov This finding of "lethal bone marrow toxicity" was so critical that it led to the discontinuation of their development. nih.govacs.org While detailed quantitative data for DuP 105's specific myelosuppressive effects were not extensively published, the general class of oxazolidinones, including later compounds like linezolid (B1675486), is known to induce myelosuppression. nih.govbienta.netembopress.orgoup.com Myelosuppression, characterized by a decrease in the production of blood cells by the bone marrow, can manifest as reduced white blood cell, red blood cell, and platelet counts. oup.com The mechanism of action of oxazolidinones involves the inhibition of bacterial protein synthesis, a unique characteristic that, unfortunately, also presented toxicity challenges in mammalian systems, particularly affecting the bone marrow. nih.govnih.govtoku-e.com

The observed toxicity in rodents for DuP 105 can be summarized as follows:

| Toxicity Type | Affected Organ/System | Animal Model | Severity | Implication for Development | Source |

| Bone Marrow Toxicity | Bone Marrow | Rats | Lethal | Development terminated | nih.govacs.org |

| Acute Toxicity | Systemic | Rats | Serious | Raised "red flags" | unimib.it |

| Myelosuppression (Probable) | Hematopoietic System | Animal Models | Severe | Contributed to termination | psu.edu |

Implications of Preclinical Toxicity for Further Compound Development and Structural Optimization

The severe and lethal bone marrow toxicity observed with DuP 105 and DuP 721 in preclinical rat studies had profound implications for the future development of the oxazolidinone class of antibiotics. nih.govacs.org The discontinuation of these promising antibacterial agents by DuPont underscored the critical need for a deeper understanding of the structure-toxicity relationships within this chemical class. psu.edubasicmedicalkey.comunimib.it

This early setback prompted other pharmaceutical companies, notably Upjohn (later part of Pharmacia and then Pfizer), to pursue further research and structural optimization of oxazolidinone congeners. psu.edubasicmedicalkey.comunimib.it Their efforts focused on designing compounds that retained the potent antibacterial activity but exhibited a significantly improved safety profile, particularly concerning bone marrow toxicity. psu.eduunimib.it This strategic pivot ultimately led to the discovery and successful clinical development of linezolid, an oxazolidinone that demonstrated markedly diminished toxicity compared to its predecessors like DuP 105 and DuP 721, despite having only minor structural differences. psu.edubasicmedicalkey.comunimib.it The experience with DuP 105 highlighted that even small structural modifications could dramatically alter the toxicological profile of a compound, emphasizing the importance of rigorous preclinical safety assessment and targeted structural optimization in drug discovery.

Advanced Research Methodologies and Future Directions for Oxazolidinone Research

Application of High-Throughput Screening in Novel Oxazolidinone Discovery

High-throughput screening (HTS) has been a pivotal technology in the discovery of novel antibacterial agents. nih.gov For the oxazolidinone class, HTS assays are designed to identify compounds that inhibit bacterial growth. The initial discovery of the antibacterial properties of oxazolidinones, including early compounds like Dup 105, predates the widespread use of modern HTS. bris.ac.ukrsc.org However, HTS methodologies could be theoretically applied to screen libraries of compounds for activity against bacterial strains, including those resistant to earlier oxazolidinones. Such screens would typically involve automated systems for dispensing compounds into microtiter plates containing bacterial cultures and measuring bacterial growth inhibition. nih.gov

Computational Chemistry and Molecular Modeling for Rational Design and SAR Prediction

Computational chemistry and molecular modeling have become indispensable tools in the rational design of new drugs and the prediction of structure-activity relationships (SAR). For the oxazolidinone class, computational approaches such as 3D-QSAR (Quantitative Structure-Activity Relationship) models have been developed to guide the synthesis of new antibacterial agents. benthamdirect.comnih.gov These models help in understanding how different chemical modifications to the oxazolidinone scaffold affect antibacterial potency.

For a compound like Dup 105, molecular docking studies could be performed to simulate its interaction with the bacterial ribosome, the target of oxazolidinone action. mdpi.comresearchgate.net Such studies provide insights into the binding mode and can inform the design of derivatives with improved affinity. While specific computational studies on Dup 105 are not readily found, the general principles of oxazolidinone SAR suggest that modifications to the C-5 side chain and the N-aryl substituent can significantly impact activity. nih.gov

Table 1: Computational Approaches in Oxazolidinone Research

| Methodology | Application | Relevance to Dup 105 |

|---|---|---|

| 3D-QSAR | Predicts antibacterial activity based on molecular fields. | Could be used to predict the activity of hypothetical Dup 105 derivatives. |

| Molecular Docking | Simulates the binding of a ligand to its receptor. | Could elucidate the binding interactions of Dup 105 with the bacterial ribosome. |

Omics Technologies (e.g., Proteomics, Transcriptomics) in MOA Investigations of Oxazolidinones

'Omics' technologies, such as proteomics and transcriptomics, offer a global view of the cellular response to antibiotic treatment and can provide deeper insights into the mechanism of action (MOA). For oxazolidinones, these technologies can be used to study the downstream effects of protein synthesis inhibition. Both Dup 105 and its analogue Dup 721 have been shown to inhibit ribosomal protein synthesis. nih.gov Transcriptomic studies could reveal changes in gene expression in bacteria treated with Dup 105, while proteomic studies could identify changes in protein abundance. This information can help to understand not only the primary mechanism of action but also any secondary effects the compound may have on bacterial physiology.

Strategies to Mitigate Toxicity and Enhance the Therapeutic Index of Oxazolidinones

A key challenge in the development of oxazolidinones has been mitigating potential toxicities to enhance their therapeutic index. Research in this area for the broader oxazolidinone class has focused on structural modifications to reduce off-target effects. For instance, modifications have been made to reduce the potential for monoamine oxidase (MAO) inhibition, a side effect associated with some oxazolidinones. nih.gov While specific toxicity data for Dup 105 is limited in the available literature, strategies to improve its therapeutic index would likely involve the synthesis and evaluation of analogues with modified substituents to reduce host cell interactions while maintaining antibacterial potency.

Research into Overcoming Emerging Oxazolidinone Resistance Mechanisms

The emergence of resistance is a major threat to the clinical utility of antibiotics. For oxazolidinones, resistance is primarily associated with mutations in the 23S rRNA gene and the acquisition of resistance genes like cfr and optrA. europeanreview.orgnih.gov Research to overcome these resistance mechanisms focuses on designing new oxazolidinones that can bind effectively to the altered ribosomal target or are not affected by the resistance-conferring enzymes. nih.gov Although Dup 105 is an early member of this class, understanding its interaction with both susceptible and resistant ribosomes could inform the design of next-generation compounds. There is no evidence of cross-resistance between early oxazolidinones like Dup 105 and other antibacterial agents. nih.gov

Exploration of New Chemical Entities within the Oxazolidinone Class for Expanded Antimicrobial Spectrum (e.g., against Gram-Negative Pathogens)

A significant goal in oxazolidinone research is to expand their spectrum of activity to include Gram-negative pathogens. nih.govresearchgate.net The outer membrane of Gram-negative bacteria presents a formidable barrier to many antibiotics. Strategies to overcome this include modifying the physicochemical properties of oxazolidinones to enhance their penetration through the outer membrane and to avoid efflux pumps. nih.gov Research has shown that incorporating polar or charged moieties can improve Gram-negative activity. nih.gov While Dup 105 itself has a spectrum primarily limited to Gram-positive bacteria, its scaffold could theoretically be modified in a similar manner to explore potential activity against Gram-negative organisms. asm.orgnih.gov

Table 2: In Vitro Activity of Dup 105 and Comparators

| Organism | Dup 105 MIC50 (µg/ml) | Dup 721 MIC50 (µg/ml) | Vancomycin (B549263) MIC50 (µg/ml) |

|---|---|---|---|

| Methicillin-susceptible staphylococci | 4.0 - 16 | 2.0 - 8.0 | 0.25 - 1.0 |

| Methicillin-resistant staphylococci | 4.0 - 16 | 2.0 - 8.0 | 0.25 - 1.0 |

Data from in vitro tests comparing Dup 105 and Dup 721 with other antimicrobial agents. asm.org

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Dup 105, and how can researchers ensure reproducibility?

- Methodological Guidance : Prioritize peer-reviewed literature documenting synthesis pathways (e.g., solvent systems, catalysts, temperature ranges). Validate protocols by replicating experiments under controlled conditions, adhering to guidelines for reagent purity and instrumentation calibration. Include detailed characterization data (e.g., NMR, HPLC) in supplementary materials to confirm compound identity and purity .

- Data Standardization : Use tables to compare yields, reaction times, and spectroscopic benchmarks across studies. Discrepancies should prompt re-evaluation of variables like moisture sensitivity or catalytic activity degradation .

Q. What analytical techniques are most reliable for characterizing Dup 105’s structural and functional properties?

- Technique Selection : Combine spectroscopic methods (e.g., FTIR for functional groups, X-ray crystallography for 3D structure) with chromatographic purity assessments. For novel derivatives, employ high-resolution mass spectrometry (HRMS) and computational modeling (DFT) to validate proposed structures .

- Reproducibility : Cross-validate results with independent labs, emphasizing adherence to standardized operating procedures (SOPs) for instrumentation .

Q. How can researchers design initial bioactivity screens for Dup 105 while minimizing false positives?

- Experimental Design : Use orthogonal assays (e.g., enzymatic inhibition + cell-based viability tests) to confirm target engagement. Include positive/negative controls and dose-response curves to establish specificity. Document solvent compatibility (e.g., DMSO tolerance in cellular assays) to avoid artifacts .

- Statistical Rigor : Apply ANOVA or non-parametric tests to assess significance, ensuring sample sizes are justified by power analysis .

Advanced Research Questions

Q. What strategies resolve contradictions in Dup 105’s reported mechanistic data across studies?

- Data Reconciliation : Perform meta-analyses to identify variables influencing outcomes (e.g., assay pH, incubation time). Use systematic reviews to highlight underreported factors like compound stability in biological matrices. Propose validation studies using harmonized protocols .

- Controlled Replication : Collaborate with original authors to replicate disputed experiments, sharing raw data and analytical workflows via open-access platforms .

Q. How can experimental conditions be optimized for Dup 105 in novel catalytic applications?

- Parameter Screening : Design factorial experiments (e.g., Taguchi methods) to evaluate temperature, pressure, and solvent effects on catalytic efficiency. Use response surface methodology (RSM) to model optimal conditions .

- Mechanistic Probes : Incorporate kinetic isotope effects (KIEs) or in-situ spectroscopy (e.g., Raman) to elucidate reaction pathways and rate-limiting steps .

Q. What computational approaches best predict Dup 105’s interactions with non-traditional biological targets?

- Model Development : Combine molecular docking (AutoDock, Schrödinger) with molecular dynamics (MD) simulations to assess binding stability. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Data Integration : Curate interaction databases (e.g., ChEMBL, PubChem) to cross-reference predicted targets with known ligand-protein networks, prioritizing understudied pathways .

Q. How should researchers address spectral data inconsistencies in Dup 105 derivatives?

- Artifact Identification : Re-examine raw spectra for solvent peaks, impurities, or decomposition products. Use deuterated solvents and inert atmospheres during analysis to mitigate interference .

- Collaborative Validation : Share datasets with open-science communities (e.g., NMRshiftDB) for crowdsourced verification of spectral assignments .

Methodological Frameworks

- Research Question Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example:

"Does Dup 105 exhibit pH-dependent enantioselectivity in asymmetric catalysis, and how does this compare to existing chiral catalysts?"

- Data Collection & Analysis : Use REDCap or LabKey for structured data management. For interdisciplinary studies, pre-register protocols on platforms like Open Science Framework (OSF) to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.